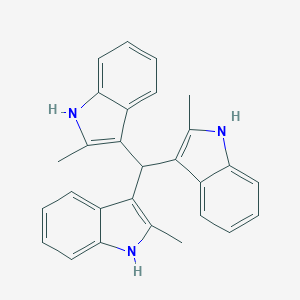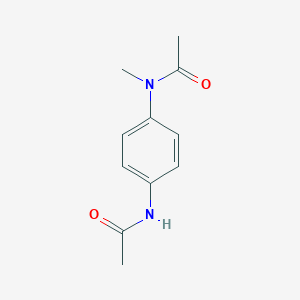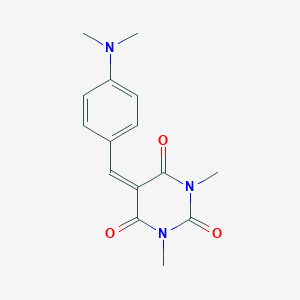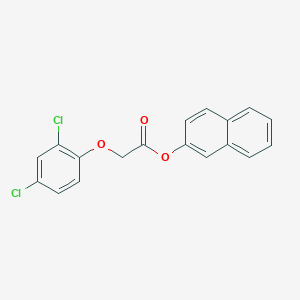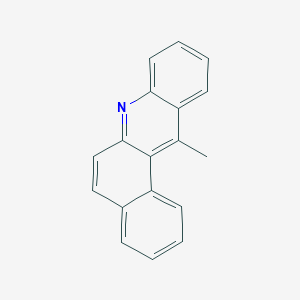
12-Methylbenz(a)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Methylbenz(a)acridine (MBA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use in cancer research. MBA is a potent mutagen and carcinogen, and its ability to cause DNA damage has made it an important tool for studying the mechanisms of cancer development.
作用機序
12-Methylbenz(a)acridine exerts its mutagenic and carcinogenic effects by intercalating into DNA and causing DNA damage. This compound can also generate reactive oxygen species (ROS), which can further damage DNA. The DNA damage caused by this compound can lead to mutations, chromosomal aberrations, and ultimately, cancer development.
Biochemical and Physiological Effects:
This compound has been shown to induce tumors in a variety of organs, including the liver, lung, and skin. This compound has also been shown to cause DNA damage in human lymphocytes and induce micronuclei formation. In addition, this compound has been shown to induce oxidative stress and apoptosis in cancer cells.
実験室実験の利点と制限
12-Methylbenz(a)acridine is a potent mutagen and carcinogen, which makes it an important tool for studying the mechanisms of cancer development. However, its toxicity and potential carcinogenicity also make it a hazardous substance to work with. It is important to handle this compound with caution and to follow proper safety protocols when working with this compound.
将来の方向性
There are many future directions for research on 12-Methylbenz(a)acridine. One area of research is the development of safer and more effective cancer therapies based on the mechanisms of this compound-induced DNA damage. Another area of research is the identification of biomarkers for this compound exposure and the development of methods for detecting this compound in environmental and biological samples. Finally, research on the mechanisms of this compound-induced oxidative stress and apoptosis could lead to the development of new therapeutic strategies for cancer treatment.
合成法
12-Methylbenz(a)acridine can be synthesized by several methods, including the condensation of 2-naphthylamine with benzaldehyde, the Friedlander reaction, and the Skraup synthesis. The most common method for synthesizing this compound is the Skraup synthesis, which involves the condensation of 1-methyl-2-naphthol with aniline in the presence of sulfuric acid and a catalyst.
科学的研究の応用
12-Methylbenz(a)acridine has been extensively studied for its potential use in cancer research. It is a potent mutagen and carcinogen, and its ability to cause DNA damage has made it an important tool for studying the mechanisms of cancer development. This compound has been used to induce tumors in animal models, and it has been shown to be effective in inducing mutations in bacterial and mammalian cells.
特性
CAS番号 |
3340-93-0 |
|---|---|
分子式 |
C18H13N |
分子量 |
243.3 g/mol |
IUPAC名 |
12-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-14-7-4-5-9-16(14)19-17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |
InChIキー |
IIPYOAZDUATCMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
正規SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
その他のCAS番号 |
3340-93-0 |
同義語 |
12-methylbenz(a)acridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)
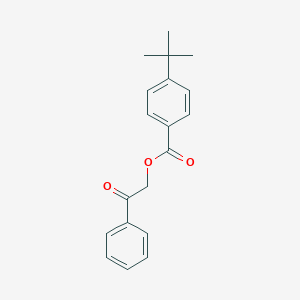

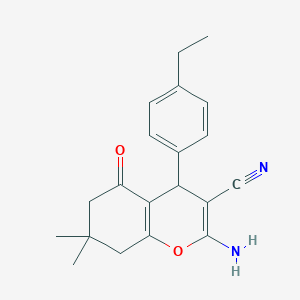
![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)
